CID 13329831
Description
CID 13329831 (PubChem Compound ID 13329831) is a small molecule identified through high-throughput screening (HTS) campaigns targeting dopamine receptor (DAR) subtypes, particularly the D2 receptor. This compound exhibits selective agonism for the D2 DAR, distinguishing it from other DAR subtypes (e.g., D1, D3, D4) . Its discovery aligns with efforts to develop novel molecular scaffolds with distinct functional characteristics and subtype specificity, which are critical for therapeutic applications in neurological disorders such as schizophrenia and Parkinson’s disease.
Properties
Molecular Formula |
C24H20OSi2 |
|---|---|
Molecular Weight |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ROLYLJGRNRRBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O[Si](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyldisiloxane can be synthesized through several methods. One common approach involves the hydrolysis of chlorodiphenylsilane in the presence of water, leading to the formation of the desired disiloxane compound. The reaction typically requires controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of 1,1,3,3-tetraphenyldisiloxane often involves the use of large-scale reactors where chlorodiphenylsilane is hydrolyzed under carefully monitored conditions. The process may include steps such as distillation and purification to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted disiloxane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,3,3-Tetraphenyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding silicon’s role in biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which 1,1,3,3-tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : CID 2778286 exhibits higher lipophilicity (Log Po/w = 2.6), favoring membrane permeability, whereas CID 57416287 has a near-neutral Log Po/w (0.03), suggesting balanced solubility and permeability .
- Solubility : CID 57416287 demonstrates exceptional aqueous solubility (86.7 mg/mL), advantageous for oral bioavailability, while CID 2778286 and CID 72863 show moderate solubility .
- BBB Permeability : this compound is inferred to cross the blood-brain barrier (BBB) due to its D2 receptor targeting, contrasting with CID 57416287, which lacks BBB penetration .
Pharmacological Profiles
Key Observations :
Key Observations :
- This compound’s synthesis prioritizes functional group tuning for receptor specificity, whereas CID 72863 and CID 2778286 emphasize catalytic efficiency and fluorination, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
